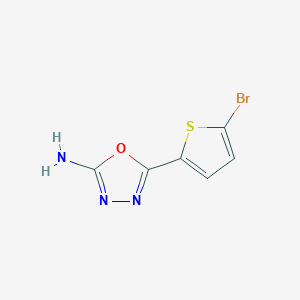

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 5-bromothiophene moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for antimicrobial, anticancer, and enzyme inhibitory activities .

Propriétés

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJZZNUHCSAJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592504 | |

| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016734-35-2 | |

| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis Methods

The synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines can be achieved from aryl hydrazides. These hydrazides are either commercially available or prepared in-house from a corresponding acid through Fisher esterification, utilizing methanol in the presence of a catalytic amount of sulfuric acid, followed by hydrazinolysis of the methyl ester. The hydrazide is then reacted with a mild excess of dodecyl iso(thio)cyanate in acetonitrile. The resulting crude 2-aryloylhydrazine-1-carboxamides are purified via recrystallization, yielding between 67–98%.

Another method involves using phosphorus oxychloride as a cyclodehydrating agent. For example, a mixture of 4-bromophenyl acetic acid and semicarbazide is dissolved in phosphorus oxychloride and refluxed. After cooling, water is added, and the mixture is refluxed again, then filtered. The filtrate is basified with saturated potassium hydroxide, and the resulting precipitate is filtered off and recrystallized from ethanol.

Also, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol can be treated with an over-stoichiometric amount of 1-bromododecane as an alkylating agent and potassium carbonate in dimethylformamide, yielding thioether quantitatively. Additionally, 5-dodecyl derivative can be synthesized from isoniazid by a condensation reaction with tridecanal to form hydrazide-hydrazone, which is then cyclized to oxadiazole using a mild excess of iodine and potassium carbonate (76% yield).

A conventional and microwave-assisted synthesis of 5-phenyl-2-substituted-1,3,4-oxadiazole derivatives has been reported, involving the dehydrative cyclization of N,N-diacylhydrazines using strong acids like POCl3.

Characterization Data

Relevant characterization data for similar compounds, such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, includes:

- Melting Point: 200–202 °C

- IR (KBr) cm-1: 3310–3400 (NH2), 1610 (C=N)

- 1H NMR (300 MHz, DMSO-d6, δ ppm): 4.097 (s, 2H,–CH2–), 7.006 (s, 2H, –NH2), 7.215 (d, ArH), 7.497 (d, ArH)

For 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine:

- Yield: 60%

- Melting Point: 236–238 °C

- IR (KBr) cm-1: 3330–3410 (NH2), 1610 (C=N)

- 1H NMR (300 MHz, DMSO-d6, δ ppm): 7.71–8.45 (m, 4H, ArH), 7.622 (s, 2H, –NH2)

- 13C NMR (DMSO-d6, δ ppm): 169.0, 164.7, 148.5, 133.7, 130.6, 127.4, 122.4, 121.6

- ESI–MS: 206 (100%)

Spectral Data

Infrared spectra of N-substituted oxadiazole derivatives show well-defined bands attributed to νNH at 3200–3400 cm−1. 1H NMR spectra show a new signal for CH2 around 4.00 ppm, and 13C NMR spectra show a signal for the carbon of the methylene group at 35.4 ppm.

Data Table

| Compound | Yield (%) | Melting Point (°C) | IR (cm-1) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

|---|---|---|---|---|---|

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | 65 | 200–202 | 3310–3400, 1610 | 4.097 (s, 2H), 7.006 (s, 2H), 7.215 (d), 7.497 (d) | 169.0, 157.3, 137.9, 120.5, 35.2 |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 60 | 236–238 | 3330–3410, 1610 | 7.71–8.45 (m, 4H), 7.622 (s, 2H) | 169.0, 164.7, 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 |

Analyse Des Réactions Chimiques

Types of Reactions

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups

Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or stannanes are typically employed in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene

Major Products

The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated systems, which are valuable in the development of organic electronic materials and pharmaceuticals.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that oxadiazole derivatives, including 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, exhibit significant antimicrobial activities. A systematic review highlighted the efficacy of oxadiazoles against various bacterial strains and fungi, suggesting their potential as lead compounds for developing new antimicrobials .

Anticancer Activity

Oxadiazole compounds have shown promise in anticancer research. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a recent study reported significant anticancer activity against pancreatic cancer cell lines (PANC-1) through the activation of apoptotic pathways . The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival.

Antioxidant Effects

The antioxidant properties of oxadiazoles are well-documented. The compound has been tested for its ability to scavenge free radicals and inhibit oxidative stress markers, which are implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant activity was assessed using assays like CUPRAC (cupric ion reducing antioxidant capacity), demonstrating its potential for therapeutic applications.

Organic Electronics

The unique structural features of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductors has been studied for improving charge transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .

Photovoltaic Applications

The compound has been explored as a building block in the synthesis of novel materials for solar cells. Its ability to form stable thin films with good charge mobility positions it as a candidate for enhancing the efficiency of photovoltaic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the oxadiazole ring contribute to the compound’s ability to form hydrogen bonds and π-π interactions, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The 1,3,4-oxadiazol-2-amine scaffold is common among analogues, but substituents at the 5-position dictate key differences:

Key Observations :

- Electron-withdrawing groups (Br, NO₂) may improve binding to enzyme active sites via dipole interactions, whereas electron-donating groups (OCH₃, CH₃) could enhance solubility .

Yield Comparison :

Enzyme Inhibition

- 5-(4-Nitrophenyl)-oxadiazol-2-amine : Inhibits GSK-3β via hydrogen bonding between the oxadiazole NH and Val135 backbone, critical for ATP-pocket binding .

- 5-(Pyridin-3-yl)-oxadiazol-2-amine (Compound 117) : Displays cytotoxic activity (IC₅₀ = 0.275 µM), outperforming erlotinib (IC₅₀ = 0.417 µM) in MTT assays .

Anticancer Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-oxadiazol-2-amine: Shows growth inhibition (GP = 15.43–39.77) against melanoma and colon cancer cell lines .

- Bromothiophene Analogue : Expected to exhibit enhanced activity due to bromine’s ability to stabilize DNA adducts or disrupt enzyme function.

Molecular Interactions

- Hydrogen Bonding : The oxadiazol-2-amine NH and ring nitrogens form critical H-bonds with kinases (e.g., GSK-3β) . Bromothiophene’s sulfur may engage in hydrophobic or π-π stacking interactions.

- Steric Effects : Bulky substituents like bromothiophene may limit binding in shallow active sites but improve selectivity for deeper pockets.

Activité Biologique

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C6H4BrN3OS

- Molecular Weight : 246.08446 g/mol

- CAS Number : 1016734-35-2

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. Its unique structure, which combines a brominated thiophene ring with an oxadiazole moiety, contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacteria Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive | Significant | |

| Gram-negative | Moderate | |

| Antitubercular | Active |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The oxadiazole ring is believed to play a crucial role in these effects.

Case Study: Anticancer Mechanism

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : Its interaction with bacterial membranes leads to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.

Comparative Studies

Comparative studies have highlighted the unique properties of this compound compared to similar structures. For instance, modifications in the oxadiazole ring significantly alter its biological activity profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Antimicrobial |

| 5-Bromo-2-thienylboronic acid | Different functional groups | Antiparasitic |

| 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)benzothiadiazole | More complex structure | Potential electronic applications |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.